(2R,3R)-(Fmoc-amino)-3-azidobutyric acid
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Overview
Description
(2R,3R)-(Fmoc-amino)-3-azidobutyric acid is a chiral amino acid derivative that has garnered interest in the fields of organic chemistry and biochemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and an azido group at the third carbon of the butyric acid chain. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(Fmoc-amino)-3-azidobutyric acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of the azido group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the nucleophile.
Formation of the chiral centers: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the (2R,3R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-(Fmoc-amino)-3-azidobutyric acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or lithium aluminum hydride, are commonly used.
Substitution: Sodium azide is frequently used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-(Fmoc-amino)-3-azidobutyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (2R,3R)-(Fmoc-amino)-3-azidobutyric acid is largely dependent on its functional groups. The azido group can undergo click chemistry reactions, forming triazoles that are useful in bioconjugation and labeling studies. The Fmoc group serves as a protecting group, allowing selective deprotection and functionalization of the amino group. The chiral centers play a crucial role in determining the compound’s interaction with biological targets, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dihydroxybutanoic acid: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-2,3-Butanediol: A chiral diol with applications in the synthesis of chiral compounds.
(2R,3R)-Tartaric acid: A naturally occurring chiral compound used in the resolution of racemic mixtures.
Uniqueness
(2R,3R)-(Fmoc-amino)-3-azidobutyric acid is unique due to the presence of both the Fmoc protecting group and the azido group, which provide versatility in synthetic applications. The specific (2R,3R) configuration also imparts distinct chiral properties, making it valuable in the synthesis of enantiomerically pure compounds and in studies requiring precise stereochemical control.
Properties
IUPAC Name |
(2R,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-PIGZYNQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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